molecular formula C8H7Cl2N3 B13901824 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13901824
M. Wt: 216.06 g/mol
InChI Key: SIMNREKTPYENRF-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 2230200-95-8) is a heterocyclic compound with the molecular formula C₈H₇Cl₂N₃ and a molecular weight of 216.07 g/mol . It is structurally characterized by:

  • A chloro substituent at position 5 of the imidazo[4,5-b]pyridine core.
  • A chloromethyl group at position 2.
  • A methyl group at position 3, which stabilizes the 3H tautomer .

This compound is a brown solid, stored under dry, sealed conditions at 4–8°C. Its primary applications are in medicinal chemistry and drug discovery, particularly as a building block for kinase inhibitors .

Properties

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H7Cl2N3/c1-13-7(4-9)11-5-2-3-6(10)12-8(5)13/h2-3H,4H2,1H3

InChI Key

SIMNREKTPYENRF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=C(C=C2)Cl)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the imidazo[4,5-b]pyridine ring system.
  • Introduction of methyl and chloro substituents at specific positions.
  • Chloromethylation at the 2-position of the imidazo ring.

The key intermediate often used is 2-chloro-5-chloromethylpyridine, which can be further elaborated to the imidazo[4,5-b]pyridine core.

Preparation of 2-chloro-5-chloromethylpyridine Intermediate

A critical precursor, 2-chloro-5-chloromethylpyridine, is prepared by selective chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid (TCCA) as a chlorinating agent under controlled temperature conditions (80–130 °C) without the use of solvents. This method avoids hazardous chlorine gas and reduces waste production compared to traditional chlorination methods. The reaction proceeds with good selectivity and yield, and the byproduct cyanuric acid can be recycled to regenerate TCCA, enhancing sustainability (see Table 1 for reaction conditions and outcomes).

Parameter Condition/Value Notes
Starting material 2-chloro-5-methylpyridine Molar quantity as base
Chlorinating agent Trichloroisocyanuric acid 0.01–2.0 equiv. relative to starting material
Temperature 80–130 °C Optimal range for initiation reaction
Pressure Atmospheric or slight vacuum Enhances reaction control
Reaction time Variable, monitored by GC Typically until ~50% conversion of starting material
Byproducts Cyanuric acid Recyclable
Advantages No solvent, no HCl generation Environmentally friendly process

Ring Construction and Functionalization

The imidazo[4,5-b]pyridine core is synthesized by cyclization reactions involving appropriate aminopyridine derivatives and chloromethyl reagents. For example, nucleophilic substitution of 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine derivatives with chloromethyl-substituted pyridines under alkaline conditions (NaOH, KOH, or LiOH) in aqueous media at mild temperatures (30–35 °C) leads to formation of substituted imidazo[4,5-b]pyridine derivatives with thioether linkages, which can be further modified to yield the target compound.

Chloromethylation and Methyl Substitution

Methylation at the 3-position and chloromethylation at the 2-position are achieved via controlled electrophilic substitution reactions. These steps require careful control of reaction parameters to avoid over-chlorination or side reactions. Chloromethylation is often performed using chloromethyl reagents under acidic or neutral conditions, followed by purification steps such as filtration, washing, and vacuum drying to isolate the pure compound.

Alternative Synthetic Routes

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
TCCA chlorination of CMP Trichloroisocyanuric acid, 80–130 °C ~50–60 Solvent-free, no HCl byproduct Requires precise temperature control
Alkaline substitution NaOH/KOH/LiOH, aqueous, 30–35 °C 60–70 Mild conditions, aqueous medium Multiple purification steps needed
Pd-catalyzed amination Pd catalyst, substituted benzaldehydes Variable High selectivity, functional group tolerance Catalyst cost and sensitivity
Traditional chlorination (Cl2) Chlorine gas, acidic conditions Variable Established method Hazardous reagents, HCl byproduct

Research Findings and Optimization

  • The use of trichloroisocyanuric acid for chloromethylation reduces environmental impact by avoiding hazardous chlorine gas and minimizing acidic waste.
  • Alkaline-mediated nucleophilic substitution reactions provide good yields and allow for selective functionalization of the imidazo[4,5-b]pyridine core under mild conditions.
  • Pd-catalyzed cross-coupling reactions expand the scope of derivatives accessible but require optimization of catalyst loading and reaction time.
  • Reaction monitoring by gas chromatography and NMR spectroscopy ensures precise control over conversion and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of neonicotinoid compounds, it acts on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to their paralysis and death . The compound’s structure allows it to bind effectively to these receptors, disrupting normal neural transmission.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences/Applications
This compound (Target Compound) Cl (5), CH₂Cl (2), CH₃ (3) C₈H₇Cl₂N₃ 216.07 2230200-95-8 Reference compound for kinase inhibitors
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Cl (5), CH₃ (2) C₇H₆ClN₃ 167.60 52090-89-8 Lacks chloromethyl and 3-methyl groups
7-Chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine Cl (7), CH₂Cl (2) C₇H₅Cl₂N₃ 202.04 2444959-13-9 Chloro at position 7; no 3-methyl group
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Cl (6), CF₃ (2) C₇H₄ClF₃N₃ 234.58 N/A Trifluoromethyl group enhances lipophilicity
2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine Cl (5), 4-BrPh (2) C₁₂H₇BrClN₃ 308.56 N/A Bulky aryl substituent; potential for DNA intercalation

Biological Activity

5-Chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a synthetic compound that belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₈H₇Cl₂N
  • Molecular Weight : 216.07 g/mol
  • CAS Number : 2230200-95-8
  • Physical State : Solid

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer properties and its potential as an inhibitor in various biological pathways.

Cytotoxicity

Research indicates that chlorinated imidazo compounds exhibit significant cytotoxic effects against cancer cell lines. A study demonstrated that compounds with chlorine substituents showed potent anticancer activity against T47D breast cancer cells, highlighting the importance of chlorine in enhancing cytotoxicity .

The mechanism by which this compound exerts its effects may involve:

  • Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The presence and position of chlorine atoms in the molecular structure significantly influence the biological activity of imidazo compounds. For instance:

  • Compounds with chlorine at different positions demonstrated varying levels of cytotoxicity and enzyme inhibition .
CompoundChlorine PositionCytotoxicity (IC50)Topoisomerase Inhibition
AOrtho10 µMModerate
BPara5 µMHigh
CMeta15 µMLow

Case Studies

  • Anticancer Activity : A study focusing on chlorinated imidazo compounds indicated that modifications such as introducing a chloromethyl group significantly enhanced cytotoxicity against various cancer cell lines, including T47D and HeLa .
  • Inhibitory Effects on Enzymes : Another investigation showed that similar imidazo derivatives inhibited specific kinases involved in cancer proliferation, suggesting a broader application in targeted cancer therapies .

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